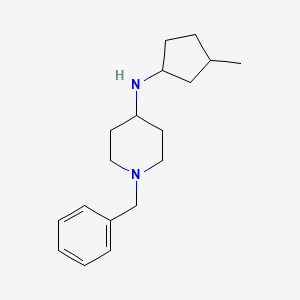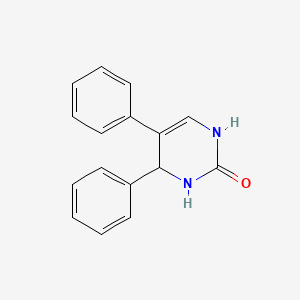
4,5-diphenyl-3,4-dihydro-2(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-diphenyl-3,4-dihydro-2(1H)-pyrimidinone, also known as DPH, is a heterocyclic organic compound that has been widely studied for its potential use in various scientific applications. This compound is synthesized through a multi-step process that involves the reaction of benzaldehyde with urea followed by a cyclization reaction. Once synthesized, DPH has been shown to have significant potential in scientific research, particularly in the fields of pharmacology and biochemistry.
作用机制
The mechanism of action of 4,5-diphenyl-3,4-dihydro-2(1H)-pyrimidinone is not fully understood, but it is believed to act through a variety of different pathways. One of the primary mechanisms of action is through the inhibition of certain enzymes that are involved in key cellular processes. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of various inflammatory conditions. In animal studies, this compound has been shown to have neuroprotective effects and may be useful in the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the primary advantages of using 4,5-diphenyl-3,4-dihydro-2(1H)-pyrimidinone in scientific research is its wide range of potential applications. Additionally, this compound is relatively easy to synthesize and is readily available in large quantities. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that target specific pathways. Additionally, this compound can be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on 4,5-diphenyl-3,4-dihydro-2(1H)-pyrimidinone. One area of interest is in the development of new therapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Finally, research is needed to explore the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness.
合成方法
The synthesis of 4,5-diphenyl-3,4-dihydro-2(1H)-pyrimidinone begins with the reaction of benzaldehyde with urea in the presence of an acid catalyst. This reaction produces an intermediate compound that is then subjected to a cyclization reaction to form the final product, this compound. The synthesis of this compound has been studied in detail, and various modifications to the reaction conditions have been explored to optimize the yield and purity of the final product.
科学研究应用
4,5-diphenyl-3,4-dihydro-2(1H)-pyrimidinone has been extensively studied for its potential use in various scientific applications. One of the primary areas of research has been in the field of pharmacology, where this compound has been shown to have significant potential as a therapeutic agent. Specifically, this compound has been studied for its potential use in the treatment of cancer, as well as in the treatment of various neurological disorders.
属性
IUPAC Name |
4,5-diphenyl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-16-17-11-14(12-7-3-1-4-8-12)15(18-16)13-9-5-2-6-10-13/h1-11,15H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTSCVJEDOETFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CNC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5022544.png)
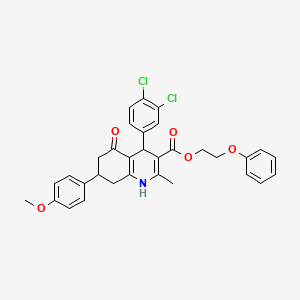
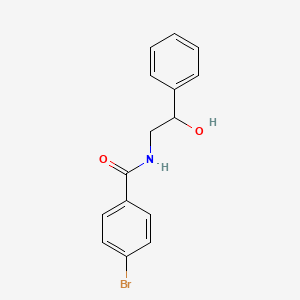
![5-(butoxymethyl)-3-[4-(1-piperidinyl)-2-butyn-1-yl]dihydro-2(3H)-furanone](/img/structure/B5022569.png)
![N-(4-{[3-(9H-carbazol-9-yl)-2-hydroxypropyl][(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5022577.png)
![(1,3-benzodioxol-5-ylmethylene)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B5022588.png)
![1-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5022599.png)
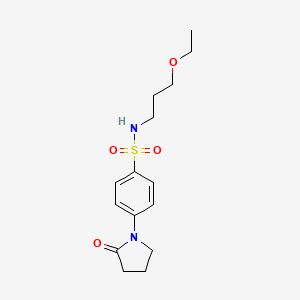


![1-bromo-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5022631.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5022633.png)

